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Compound of Interest

Compound Name: 5-Ethynyl-2-nitropyridine

Cat. No.: B15242799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 5-Ethynyl-2-nitropyridine, a molecule of interest in medicinal chemistry and

materials science. Due to the limited availability of published experimental data for this specific

compound, this document outlines the theoretical spectroscopic profiles for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized

experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Ethynyl-2-
nitropyridine based on its chemical structure and the known spectral properties of related

compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.8 - 9.0 d 1H H-6

~8.2 - 8.4 dd 1H H-4

~7.8 - 8.0 d 1H H-3

~3.5 - 3.7 s 1H Ethynyl-H
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Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and may vary based on the

solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~150 - 155 C-2

~145 - 150 C-6

~138 - 142 C-4

~125 - 130 C-3

~120 - 125 C-5

~80 - 85 Ethynyl C-α

~75 - 80 Ethynyl C-β

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and may vary based on the

solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Functional Group

~3300 ≡C-H stretch

~2100 C≡C stretch

~1590, ~1470 Aromatic C=C stretch

~1530, ~1350 N-O stretch (nitro group)

~830 C-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ion

~148 [M]⁺ (Molecular Ion)

~118 [M-NO]⁺

~102 [M-NO₂]⁺

~91 [M-NO-HCN]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized methodologies for the synthesis and spectroscopic analysis of 5-
Ethynyl-2-nitropyridine.

Synthesis: Sonogashira Coupling
A common method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.

Materials:

5-Bromo-2-nitropyridine

Trimethylsilylacetylene (TMSA)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Toluene or THF (solvent)

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for deprotection

Procedure:
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To a solution of 5-bromo-2-nitropyridine in an appropriate solvent (e.g., toluene or THF)

under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I)

iodide, and triethylamine.

Add trimethylsilylacetylene to the reaction mixture.

Heat the mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress

by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture and filter to remove the catalyst.

The solvent is removed under reduced pressure.

The crude product (5-(trimethylsilylethynyl)-2-nitropyridine) is then purified, typically by

column chromatography.

The trimethylsilyl protecting group is removed by treating the purified intermediate with a

desilylating agent such as TBAF in THF or potassium carbonate in methanol to yield the final

product, 5-ethynyl-2-nitropyridine.

The final product is purified by column chromatography or recrystallization.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15242799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15242799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or

KBr).

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI)

for a general fragmentation pattern.

The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the

resulting ions is measured.

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

5-Ethynyl-2-nitropyridine.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis of 5-Ethynyl-2-
nitropyridine.
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Structural Features

Spectroscopic Signatures

5-Ethynyl-2-nitropyridine
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- Quaternary Carbons
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Caption: Logical relationship between the structural features of 5-Ethynyl-2-nitropyridine and

its expected spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-Ethynyl-2-
nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15242799#spectroscopic-data-nmr-ir-ms-of-5-
ethynyl-2-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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